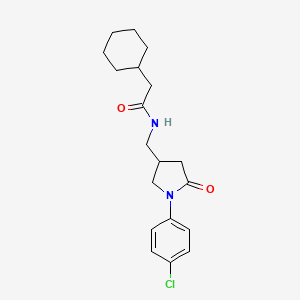

![molecular formula C14H18N8O B3012862 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199906-36-8](/img/structure/B3012862.png)

N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

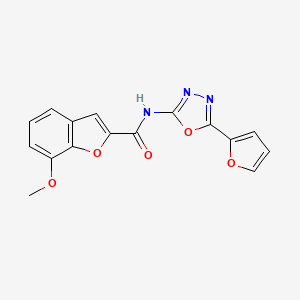

The compound "N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine" is a complex heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic rings such as 1,2,4-oxadiazole and [1,2,4]triazolo[4,3-b]pyridazine. These structural motifs are common in compounds with potential pharmacological properties.

Synthesis Analysis

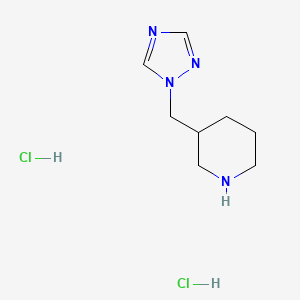

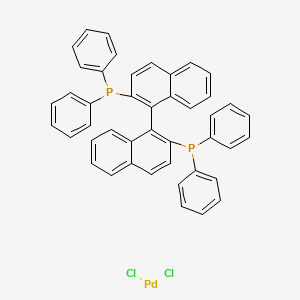

The synthesis of related heterocyclic compounds often involves the nucleophilic attack of various precursors such as hydrazines or hydrazides on dienes or aldehydes to form substituted N-aminoimidazoles, triazolopyrazines, or imidazo[1,2-a]pyrazines . Additionally, palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions have been employed to synthesize functionalized triazolopyridines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several nitrogen-containing rings, which are characteristic of heterocyclic chemistry. The presence of 1,2,4-oxadiazole and triazolopyridazine rings suggests that the compound could have interesting electronic and steric properties, which could be elucidated through spectroscopic methods such as NMR and IR spectroscopy .

Chemical Reactions Analysis

Compounds containing 1,2,4-triazole and oxadiazole rings can undergo various chemical reactions, including cyclization, acylation, and rearrangement reactions . These reactions are often used to introduce additional functional groups or to form more complex heterocyclic systems, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a certain degree of thermal stability. The exact properties would depend on the specific substituents and the overall molecular conformation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Derivatives A significant application of these compounds lies in their synthesis and characterization. For instance, El-Sayed et al. (2008) described the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives and bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting the diversity in structural formation and potential for further chemical modifications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

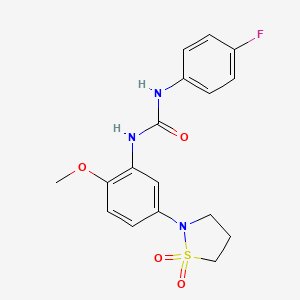

Antimicrobial and Anticancer Activities Compounds bearing these heterocyclic motifs have been explored for their biological activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Furthermore, Kaneko et al. (2020) developed [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents, showcasing the anticancer potential of such compounds (Kaneko, Ninomiya, Yoshikawa, Ono, Sonawane, Tanaka, Nishina, & Koketsu, 2020).

Novel Heterocyclic Systems for Drug Design The structural complexity and diversity of heterocyclic compounds derived from N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine allow for the exploration of novel drug candidates. The synthesis of new heterocyclic systems, such as triazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines, offers avenues for the development of compounds with potential antitumor and antimicrobial activities, as demonstrated by the work of researchers like Riyadh (2011), who synthesized enaminones as building blocks for creating substituted pyrazoles with noted biological activities (Riyadh, 2011).

Eigenschaften

IUPAC Name |

N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N8O/c1-9-15-14(23-19-9)8-20(3)11-6-21(7-11)13-5-4-12-17-16-10(2)22(12)18-13/h4-5,11H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTVFZOFGGOCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)

![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)